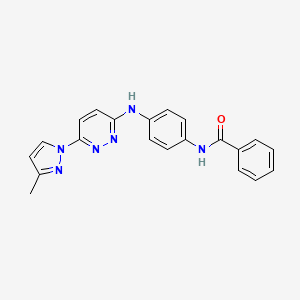

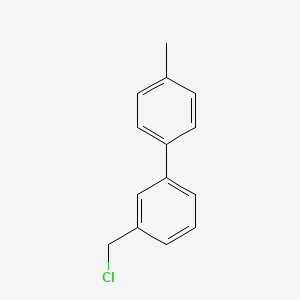

3-(Chloromethyl)-4'-methyl-1,1'-biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Chloromethyl)-4’-methyl-1,1’-biphenyl” is an organic compound. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . This group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Synthesis Analysis

The synthesis of chloromethyl compounds often involves the Blanc chloromethylation, which is the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . The reaction is catalyzed by Lewis acids such as zinc chloride .Chemical Reactions Analysis

The chloromethyl group in “3-(Chloromethyl)-4’-methyl-1,1’-biphenyl” is reactive and can undergo various chemical reactions. For example, it can react with nucleophiles, resulting in the replacement of the chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)-4’-methyl-1,1’-biphenyl” would depend on its exact molecular structure. These properties could include its density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique

Synthesis and Environmental Considerations

3-(Chloromethyl)-4'-methyl-1,1'-biphenyl is primarily studied as a key intermediate in the synthesis of various compounds. A notable example is its use in the preparation of bifenthrin, a pyrethroid insecticide. The traditional synthesis of this compound often involves high-toxicity reagents, posing environmental and safety concerns. However, recent research has developed a more environmentally friendly and efficient process for synthesizing this compound, reducing the number of steps and avoiding high-toxic reagents, thereby achieving a higher yield of 73.9% (Zhang, Cheng, Hu, & Xu, 2019).

Advancements in Chloromethylation Techniques

Significant advancements have been made in the chloromethylation methods for biphenyls, enhancing the efficiency and yield of the process. For instance, a novel method using PEG1000-DAIL under homogeneous catalysis in aqueous media has been developed, showing an excellent yield of 85%. This method has improved the operating units, making the process more manageable compared to other synthetic methods (Hu, Lu, Ge, Wang, & Lu, 2010).

Photochemical Properties

The photochemistry of chlorodiazirines, including those with this compound substituents, has been studied to understand their solid-state reactivity. The research explores how conformational disorder and intermolecular interactions influence the photochemical behavior of these compounds, providing insights into their potential applications in photoreactive materials (Sanramé, Suhrada, Dang, & Garcia-Garibay, 2003).

Crystal Structure and Magnetic Properties

Research into the crystal structure and magnetic properties of trinuclear copper(II) complexes involving biphenol-based dinucleating ligands has been conducted. These studies help understand the coordination geometry and magnetic interactions in such complexes, potentially leading to applications in materials science and nanotechnology (Filkale & Gangwar, 2020).

Catalysis and Reaction Optimization

Studies have also focused on optimizing the synthesis of biphenyl derivatives through catalysis. For instance, the synthesis of 4,4'-Bis(chloromethyl)biphenyl catalyzed by polar organic acids achieved yields as high as 80% under optimal conditions (Wei-xing, 2006). This research contributes to the development of more efficient and sustainable chemical synthesis methods.

Safety and Hazards

Propriétés

IUPAC Name |

1-(chloromethyl)-3-(4-methylphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUOKEXXQVUTRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=C2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2689070.png)

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2689071.png)

![Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate](/img/structure/B2689076.png)

![3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689083.png)

![4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2689085.png)

![2-Amino-6-ethyl-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2689087.png)